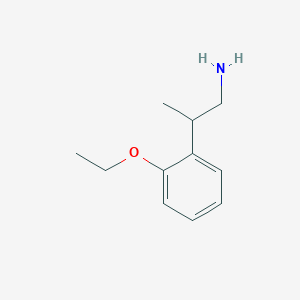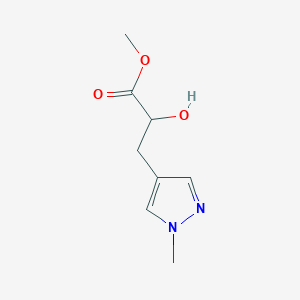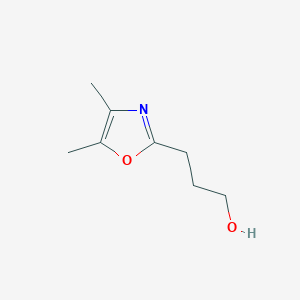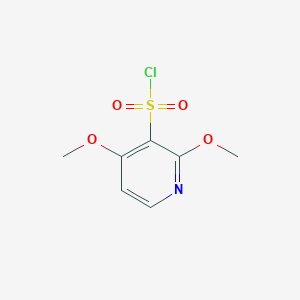
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO4S It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid typically involves the chlorosulfonation of 4-fluoro-2-methoxybenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-fluoro-2-methoxybenzoic acid is treated with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Electrophilic Aromatic Substitution: Requires strong electrophiles and may involve catalysts to facilitate the reaction.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactive chlorosulfonyl group makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify biological molecules, potentially leading to changes in their function or activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Similar structure with an additional chlorine atom, used in similar applications.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group and isocyanate group, used as a reagent in organic synthesis.
Sulfonimidates: Organosulfur compounds with similar reactivity, used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting the compound’s reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H6ClFO5S |
|---|---|
Poids moléculaire |
268.65 g/mol |
Nom IUPAC |
5-chlorosulfonyl-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClFO5S/c1-15-6-3-5(10)7(16(9,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) |
Clé InChI |
RLTGKHAMYIGBJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















